molecular formula C8H10N2O2 B7774232 2-Amino-4,6-dimethylnicotinic acid CAS No. 52834-01-2

2-Amino-4,6-dimethylnicotinic acid

Cat. No.: B7774232
CAS No.: 52834-01-2
M. Wt: 166.18 g/mol
InChI Key: XITZJLJVSFQXLV-UHFFFAOYSA-N
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Description

2-Amino-4,6-dimethylnicotinic acid is a derivative of nicotinic acid, characterized by the presence of amino and methyl groups at specific positions on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4,6-dimethylnicotinic acid typically involves the reaction of ethyl 2-amino-4,6-dimethylnicotinate with various reagents. One common method includes the condensation of ethyl 2-amino-4,6-dimethylnicotinate with triethyl orthoformate and arylamines, followed by heating with urea or ammonium thiocyanate to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4,6-dimethylnicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Triethyl Orthoformate: Used in condensation reactions.

    Urea or Ammonium Thiocyanate: Used in cyclization reactions.

Major Products

Biological Activity

2-Amino-4,6-dimethylnicotinic acid (ADMN) is a derivative of nicotinic acid characterized by an amino group at the 2-position and two methyl groups at the 4 and 6 positions of the pyridine ring. Its molecular formula is C_8H_10N_2O_2, with a molar mass of approximately 178.19 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including enzyme inhibition, cytotoxicity against cancer cells, and anti-inflammatory properties.

The biological activity of ADMN primarily involves its interaction with various biological targets:

  • Enzyme Inhibition : ADMN can bind to active sites on enzymes, altering their activity. This interaction is crucial for its potential therapeutic effects.
  • Cytotoxicity : Studies have shown that ADMN exhibits significant cytotoxicity against breast cancer cell lines, surpassing the potency of established chemotherapeutic agents like Doxorubicin .
  • Chemical Reactivity : The compound undergoes various chemical reactions, including substitution and condensation reactions, leading to the formation of biologically active derivatives such as pyrido[2,3-d]pyrimidines .

Biological Activities

ADMN has been investigated for several biological activities:

  • Anticancer Activity : Research indicates that ADMN demonstrates exceptional cytotoxicity against breast cancer cell lines. Its derivatives have been explored as potential anticancer agents due to their ability to induce apoptosis in cancer cells .
  • Anti-inflammatory Properties : Preliminary studies suggest that ADMN may possess anti-inflammatory effects, making it a candidate for further investigation in inflammatory disease models .
  • Antioxidant Activity : The compound has also been studied for its potential antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.

Case Studies and Research Findings

Several studies have provided insights into the biological activity of ADMN:

  • Cytotoxicity Study :
    • A study evaluated the cytotoxic effects of ADMN on various breast cancer cell lines. The results indicated that ADMN exhibited higher cytotoxicity than Doxorubicin, suggesting its potential as a chemotherapeutic agent .
  • Photophysical Properties :
    • Investigations into the photophysical properties of ADMN derivatives revealed solvent-dependent shifts in fluorescence emission maxima, indicating their potential use as fluorescent sensors in biological applications .
  • Synthesis and Derivatives :
    • Research on the synthesis of ADMN and its derivatives demonstrated that they could be converted into various biologically active compounds through reactions with urea or ammonium thiocyanate, highlighting their versatility in drug development.

Comparison with Similar Compounds

ADMN shares structural similarities with other nicotinic acid derivatives. The following table summarizes key comparisons:

Compound NameStructural FeaturesUnique Aspects
2-Aminonicotinic AcidContains only one amino groupLacks methyl groups affecting solubility
6-Methylnicotinic AcidContains a methyl group at position sixDoes not have an amino group
3-Aminonicotinic AcidAmino group at position threeDifferent reactivity due to substitution position
2-Amino-6-methylisonicotinic AcidIsomer with different methyl positioningVaries in biological activity compared to ADMN

The dual substitution pattern of ADMN imparts distinct chemical properties compared to its analogs, influencing both solubility and interaction profiles with biological targets.

Properties

IUPAC Name

2-amino-4,6-dimethylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-4-3-5(2)10-7(9)6(4)8(11)12/h3H,1-2H3,(H2,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XITZJLJVSFQXLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C(=O)O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60967302
Record name 2-Amino-4,6-dimethylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60967302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52834-01-2
Record name 2-Amino-4,6-dimethylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60967302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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